1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea
Description
Properties
IUPAC Name |
1-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-3-(thiophen-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2N6OS/c15-11-4-3-9(6-12(11)16)22-13(19-20-21-22)8-18-14(23)17-7-10-2-1-5-24-10/h1-6H,7-8H2,(H2,17,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBTUFNDLSBITDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues with Tetrazole-Urea Scaffolds
a. 1-(2-(1H-Tetrazol-5-yl)phenyl)-3-(4-fluorophenyl)urea ()
- Structure: Lacks the thiophen-2-ylmethyl group; features a mono-fluorophenyl substituent.
- Physical Properties : Melting point 166–170°C, yield 62% .
- Spectral Data : IR peaks at 3300–3100 cm⁻¹ (N-H stretch), 1680 cm⁻¹ (C=O urea) .
b. 1-(4-Bromo-2-(1H-tetrazol-5-yl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea ()
- Structure : Bromo and trifluoromethyl substituents replace difluorophenyl and thiophene.
- Purity : 99+%, indicating robust synthetic protocols .
c. 1-(3-Chloro-4-fluorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea ()
- Structure : Integrates a piperazine-thiazole side chain instead of tetrazole-thiophene.
- Yield : 88.9%, higher than many tetrazole-urea analogues .
Table 1: Key Properties of Selected Compounds
- Synthetic Methods : The target compound likely follows protocols similar to , where tetrazole-thioether intermediates are functionalized with urea-forming reagents (e.g., isocyanates) . Yields for urea derivatives vary widely (52–99+%), influenced by substituent reactivity and purification methods.
Functional Group Impact on Activity and Stability
- Fluorine Substitution: The 3,4-difluorophenyl group in the target compound may enhance lipophilicity and metabolic stability compared to mono-fluoro () or non-fluorinated analogues .
- Thiophene vs. Phenyl : Thiophene’s aromaticity and sulfur atom could improve solubility or target binding compared to purely phenyl-based systems (e.g., ) .
- Tetrazole vs.
Preparation Methods
[3+2] Cycloaddition and Subsequent Functionalization
Comparative Analysis of Synthetic Routes
Reaction Conditions and Optimization
Temperature Sensitivity
Solvent Selection
Q & A
Q. What are the common synthetic routes for synthesizing 1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea?
Methodological Answer: The compound is typically synthesized via multi-step protocols involving:
Cyclization : Formation of the tetrazole ring from nitrile precursors using sodium azide and ammonium chloride under reflux conditions (e.g., in DMF at 100°C for 12 hours) .
Alkylation : Introduction of the (3,4-difluorophenyl)methyl group via nucleophilic substitution, often employing K₂CO₃ as a base in acetonitrile .
Urea Coupling : Reaction of the tetrazole intermediate with thiophen-2-ylmethyl isocyanate in dichloromethane (DCM) with triethylamine as a catalyst .
Key Considerations : Optimize reaction time and temperature to avoid side products like over-alkylation or urea hydrolysis. Monitor purity via TLC and HPLC .
Q. Which spectroscopic techniques are critical for structural characterization of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks for the tetrazole ring (δ ~8.5–9.5 ppm for aromatic protons), thiophene (δ ~6.5–7.5 ppm), and urea NH groups (δ ~5.5–6.0 ppm, broad) .
- IR Spectroscopy : Confirm urea C=O stretch (~1640–1680 cm⁻¹) and tetrazole ring vibrations (~1450 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns to distinguish from structural analogs .
Q. How is preliminary biological activity screening conducted for this compound?
Methodological Answer:
- In Vitro Assays : Test against enzyme targets (e.g., kinases, proteases) using fluorescence-based assays. For antimicrobial activity, use microdilution methods (MIC determination) against Gram-positive/negative bacteria .
- Cytotoxicity : Employ MTT assays on human cell lines (e.g., HEK-293, HepG2) to assess selectivity indices .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
- Comparative Assays : Replicate experiments under standardized conditions (e.g., fixed cell lines, serum-free media) to eliminate variability .
- Structural Analogs : Synthesize derivatives (e.g., replacing thiophene with furan) to isolate the impact of substituents on activity .
- Meta-Analysis : Cross-reference data with PubChem BioAssay entries (AID 743255) to identify consensus targets .
Q. What strategies optimize reaction yields for large-scale synthesis?
Methodological Answer:
-
Design of Experiments (DoE) : Use factorial designs (e.g., 2³ matrix) to evaluate temperature, solvent polarity, and catalyst loading. For example, PEG-400 as a green solvent increases yield by 15% compared to DMF .
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Catalyst Screening : Test heterogeneous catalysts (e.g., Bleaching Earth Clay at pH 12.5) to enhance regioselectivity in alkylation steps .
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Workflow :
Variable Range Tested Optimal Value Temperature 70–100°C 80°C Solvent DMF, PEG-400, THF PEG-400 Catalyst Loading 5–15 wt% 10 wt%
Q. How can computational methods predict reactivity or binding modes for this compound?
Methodological Answer:
- Quantum Chemical Calculations : Use Gaussian 16 with DFT (B3LYP/6-31G*) to model transition states in urea formation, identifying energy barriers for competing pathways .
- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding affinities for kinase targets (e.g., EGFR, PDB ID: 3GG) .
- MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories .
Q. What methodologies elucidate structure-activity relationships (SAR) for derivatives?
Methodological Answer:
-
Substituent Variation : Compare analogs with differing substituents (Table 1):
Substituent Activity (IC₅₀, μM) Notes Thiophene 0.45 ± 0.02 High solubility Phenyl 1.20 ± 0.15 Reduced bioavailability Furan 0.89 ± 0.10 Increased metabolic stability -
Pharmacophore Modeling : MOE or Phase to identify critical hydrogen-bond acceptors (tetrazole N) and hydrophobic regions (difluorophenyl) .
Q. How to address stability issues in aqueous formulations?
Methodological Answer:
- Degradation Studies : Accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring. Major degradation products include hydrolyzed urea derivatives .
- Excipient Screening : Use cyclodextrins (e.g., HP-β-CD) to enhance solubility and prevent aggregation. Lyophilization in mannitol matrices improves shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
